molecular formula C31H26BF4NO B2441996 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 91226-09-4

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2441996
CAS No.: 91226-09-4
M. Wt: 515.36
InChI Key: HBPBSWFYCKRBTO-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a pyridinium salt designed for specialized research applications. Its molecular architecture, featuring multiple phenyl rings and a hydroxy-functionalized side chain, suggests potential for use in the development of novel photoactive materials and organic semiconductors, similar to other triphenylpyridinium derivatives which have been utilized in the preparation of cationic palladium complexes serving as highly electron-donating zwitterionic ligands . This structure is also indicative of potential utility in catalysis and as a core component in the synthesis of metal-organic complexes with unique photophysical properties, where such chromophores can exhibit long-lived charge-transfer excited states and function as potent photoreductants . Researchers can leverage this compound to investigate electron transfer processes, design new catalytic systems, or develop advanced luminescent materials.

Properties

IUPAC Name

1-phenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26NO.BF4/c33-31(27-19-11-4-12-20-27)23-32-29(25-15-7-2-8-16-25)21-28(24-13-5-1-6-14-24)22-30(32)26-17-9-3-10-18-26;2-1(3,4)5/h1-22,31,33H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBSWFYCKRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC(C4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Opening of Triphenylpyrylium Tetrafluoroborate

A widely utilized approach involves the nucleophilic attack on triphenylpyrylium tetrafluoroborate by 2-phenyl-1,2-ethanediol. The pyrylium ion, a potent electrophile, undergoes ring-opening at the electron-deficient central carbon upon reaction with the diol. This step forms the pyridinium cation while retaining the tetrafluoroborate counterion.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or acetonitrile.
  • Temperature : 10–40°C under inert atmosphere.
  • Base : Potassium carbonate (1.5 equivalents) to deprotonate intermediates.

The hydroxyl groups of the diol facilitate stabilization of the transition state, yielding the 2-hydroxy-2-phenylethyl substituent on the pyridinium nitrogen. Post-reaction workup includes filtration, solvent washing, and recrystallization from isopropanol to isolate the product.

Direct Alkylation of 2,4,6-Triphenylpyridine

Quaternization of 2,4,6-triphenylpyridine with (2-bromo-2-phenyl)ethanol in the presence of a Lewis acid catalyst provides an alternative route. The alkylation proceeds via an SN2 mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide.

Optimization Parameters :

  • Catalyst : Palladium on carbon (Pd/C) enhances reaction efficiency under hydrogen atmospheres.
  • Solvent : Ethanol or toluene.
  • Yield : 87–89% after dehalogenation and purification.

The initial bromide counterion is subsequently exchanged with tetrafluoroborate via metathesis using silver tetrafluoroborate (AgBF₄), precipitating silver bromide and leaving the desired salt in solution.

Structural and Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm correspond to aromatic protons of the phenyl and pyridinium groups. The hydroxyethyl group exhibits a broad singlet at δ 5.2 ppm (OH) and multiplet signals for the ethylene moiety.
  • IR Spectroscopy : A strong absorption band near 1040 cm⁻¹ confirms the tetrafluoroborate anion (B-F stretching).

Physicochemical Properties

Key properties derived from computational and experimental data include:

Property Value
Molecular Weight 515.3 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Topological Polar Surface Area 24.1 Ų

Comparative Analysis of Methodologies

Efficiency and Scalability

The pyrylium ring-opening method offers higher yields (87–89%) compared to direct alkylation (75–80%) due to fewer side reactions. However, the latter is more adaptable to industrial-scale synthesis owing to simpler purification steps.

Solvent and Temperature Effects

  • Tetrahydrofuran : Enhances nucleophilicity in ring-opening reactions but requires stringent anhydrous conditions.
  • Ethanol : Ideal for hydrogenation steps but limits solubility of intermediates.

Industrial Applications and Challenges

The compound’s rigid aromatic structure and ionic nature make it valuable in photoluminescent materials and ionic liquids. Challenges include controlling stereochemistry at the undetermined stereocenter (C2 of the hydroxyethyl group) and minimizing byproducts during anion exchange.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridinium core can be reduced to a pyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(2-oxo-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate.

    Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)-2,4,6-triphenylpyridine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is primarily utilized in organic synthesis due to its electrophilic nature. It can undergo nucleophilic substitutions, allowing for the formation of new derivatives through reactions with nucleophiles such as amines and alcohols. This property makes it valuable for synthesizing complex organic molecules.

Example Reactions:

  • Nucleophilic Substitution: The compound can react with amines to form amine derivatives.
  • Oxidation-Reduction Reactions: It can participate in photoredox chemistry, facilitating various oxidation-reduction processes.

Medicinal Chemistry

The compound's interaction with biological molecules has been a focus of research. Preliminary studies suggest that similar compounds can influence the activity of proteins and nucleic acids, which may lead to potential therapeutic applications. Investigations into its biological interactions are essential for understanding its efficacy in medicinal contexts.

Potential Biological Activities:

  • Antifungal Properties: Research indicates that derivatives of similar pyridinium compounds exhibit antifungal activity against various pathogens.
  • Anticancer Activity: Some studies have suggested that related compounds may have anticancer properties, warranting further exploration of this compound's potential in cancer treatment .

Case Studies and Research Findings

Research has been conducted on the synthesis and evaluation of related compounds to assess their biological activities:

  • Synthesis of Novel Derivatives: Studies have synthesized various trifluoromethyl pyrimidine derivatives that exhibit antifungal and anticancer properties. These findings provide insights into how structural modifications can enhance biological activity .
  • Bioactivity Assessment: In vitro tests have shown that some derivatives possess significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. This suggests that structural features similar to those found in this compound could confer similar bioactivities .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The hydroxy-phenylethyl side chain can form hydrogen bonds with biological molecules, while the pyridinium core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-2-phenylethyl)cytisine: A compound with a similar hydroxy-phenylethyl side chain but a different core structure.

    Beta-hydroxyfentanyl: An opioid analgesic with a hydroxy-phenylethyl side chain and a different pharmacological profile.

Uniqueness

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is unique due to its combination of a pyridinium core with multiple phenyl substitutions and a hydroxy-phenylethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its properties in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a pyridinium core with three phenyl groups and a hydroxyethyl substituent. Its molecular formula is C29H29BF4NC_{29}H_{29}BF_4N, and it has a molecular weight of approximately 468.373 g/mol. The tetrafluoroborate ion contributes to its solubility and reactivity in various solvents.

PropertyValue
Molecular FormulaC29H29BF4NC_{29}H_{29}BF_4N
Molecular Weight468.373 g/mol
SolubilitySoluble in polar solvents
pHNot specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on related pyridinium derivatives demonstrated their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, testing on human breast cancer cells revealed that it inhibited cell proliferation significantly compared to control groups. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of triphenylpyridine derivatives. In animal models of neurodegenerative diseases, these compounds have been shown to mitigate neuronal damage and improve cognitive functions. This effect is hypothesized to be mediated through modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

  • Case Study on Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a higher inhibition rate against Gram-positive strains, particularly Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with IC50 values indicating substantial potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Induces oxidative stress leading to cellular damage.
  • Inhibition of Key Enzymes : May inhibit enzymes involved in cell proliferation pathways.
  • Modulation of Cell Signaling : Alters signaling pathways associated with apoptosis and cell survival.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate?

The compound is synthesized via nucleophilic substitution between 2,4,6-triphenylpyrylium tetrafluoroborate and β-amino alcohols. A typical procedure involves refluxing the pyrylium salt with the amine hydrochloride (1.2 equiv) and triethylamine (TEA) in ethanol at 90°C for 6 hours. Precipitation is induced by adding diethyl ether, followed by washing with EtOH and Et₂O. If precipitation fails, silica gel chromatography (e.g., acetone/DCM) is used .

Q. How is structural confirmation achieved for this pyridinium salt?

Characterization relies on ¹H NMR and ¹³C NMR to confirm substituent integration and chemical shifts. For example, the pyridinium proton appears as a multiplet near δ 7.4–7.8 ppm, while hydroxyl or alkyl protons resonate at δ 1.3–5.2 ppm. High-resolution mass spectrometry (HRMS-ESI) validates molecular ions (e.g., [M+H]⁺ or [M-BF₄]⁺) .

Q. What solvents and conditions are critical for stabilizing the compound during storage?

The salt is hygroscopic and light-sensitive. Storage under nitrogen at 2–8°C in amber vials is recommended. Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may accelerate decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered pyridinium derivatives?

Steric hindrance (e.g., secondary or bulky amines) reduces yields due to slow nucleophilic attack. Strategies include:

  • Extended reaction times (up to 12 hours for secondary amines).
  • Solvent modulation : Using MeCN instead of EtOH improves solubility of bulky intermediates.
  • Catalytic additives : Trace amounts of iodide salts (e.g., KI) enhance pyrylium ring activation .

Q. What mechanistic insights exist for its role in radical-mediated coupling reactions?

The compound acts as an alkyl radical precursor under photoinduced conditions. For example, in denitrogenative alkylation of vinyl azides, UV irradiation cleaves the C–N bond, generating a benzylic radical. This radical undergoes addition to azides, forming ketones. Spin-trapping experiments with TEMPO confirm radical intermediates .

Q. How does stereochemistry influence diastereoselectivity in cyclization reactions?

Treatment with aqueous NaOH induces cyclization to dihydropyridines. Optically pure β-amino alcohols (e.g., (R)- or (S)-configurations) yield diastereomers in ~1:1 ratios. Chiral HPLC or NOESY analysis is required to resolve stereoisomers, as NMR splitting patterns alone are insufficient .

Q. What challenges arise in scaling up gram-level syntheses?

At larger scales (>5 mmol), exothermic side reactions (e.g., BF₃ release) require controlled heating and inert atmospheres. Trituration with Et₂O may fail, necessitating column chromatography (silica gel, DCM:acetone gradients). Impurities from over-alkylation are common; recrystallization from EtOH/Et₂O improves purity .

Q. How can conflicting solubility data be reconciled for this compound?

Reported solubility in polar solvents (e.g., DCM, acetone) varies due to batch-dependent hygroscopicity. Pre-drying the salt under vacuum (40°C, 24h) ensures reproducibility. Karl Fischer titration quantifies residual water, which strongly affects solubility .

Q. What analytical methods resolve decomposition products?

  • TGA/DSC : Identifies thermal degradation thresholds (e.g., BF₃ loss above 200°C).
  • ¹⁹F NMR : Detects free BF₄⁻ (δ −148 ppm) or hydrolyzed products (e.g., B(OH)₃).
  • XRD : Confirms crystallinity loss due to moisture .

Q. How is the compound applied in constructing quaternary carbon centers?

In decarboxylative alkylation, the pyridinium salt reacts with NHPI esters via single-electron transfer (SET) to form alkyl radicals. These couple with carboxylate-derived radicals, forming all-carbon quaternary centers. Steric maps (e.g., A-values) predict reactivity for bulky substrates .

Methodological Guidelines

  • Synthetic Reproducibility : Always pre-dry 2,4,6-triphenylpyrylium tetrafluoroborate to avoid yield loss from moisture .
  • Safety Protocols : Use N95 masks and gloves; BF₄⁻ decomposition releases HF in acidic conditions .
  • Data Interpretation : Cross-reference NMR with HRMS to distinguish isobaric impurities .

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